molecular formula C16H24O2 B1605844 Phenethyl octanoate CAS No. 5457-70-5

Phenethyl octanoate

Cat. No.: B1605844
CAS No.: 5457-70-5
M. Wt: 248.36 g/mol
InChI Key: ASETYIALRXDVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phenethyl Octanoate (B1194180) in Chemical and Biological Systems Research

Phenethyl octanoate holds considerable importance in both chemical and biological research domains due to its distinct properties and natural occurrence.

In the realm of chemical research , this compound is a subject of interest primarily for its synthesis and as a component in complex mixtures. Research has been dedicated to developing efficient synthesis methods, particularly through enzymatic processes which are considered more sustainable than traditional chemical synthesis. lmaleidykla.lt The compound serves as a model for studying esterification reactions, providing insights into reaction kinetics and catalyst performance. Furthermore, its presence as a volatile compound in various natural products necessitates its accurate identification and quantification, contributing to the broader field of analytical chemistry.

From a biological systems perspective, this compound is significant for several reasons. It is a naturally occurring flavor and aroma compound found in a variety of fermented beverages and fruits, including wine, beer, rum, and sherry. lmaleidykla.ltmdpi.com Its contribution to the sensory profile of these products is a key area of study in food science and technology. Beyond its role in food, this compound is also involved in the chemical communication systems of certain insect species, such as Camponotus arminius and Crematogaster clarithorax, highlighting its ecological relevance. lmaleidykla.lt In toxicological studies, this compound and related esters are investigated to understand their metabolic pathways and to ensure their safety as food additives. inchem.orgljmu.ac.uk Research in this area examines its hydrolysis into phenethyl alcohol and octanoic acid and the subsequent metabolic fate of these components. inchem.org

Table 1: Key Research Findings on the Significance of this compound

Research Area Key Findings
Chemical Synthesis Enzymatic synthesis using lipases is a prominent research focus, aiming for higher yields and more sustainable production methods. lmaleidykla.lt
Flavor Chemistry Identified as a key contributor to the fruity and floral aroma profiles of alcoholic beverages like wine and beer. mdpi.comdiva-portal.org
Insect Chemical Ecology Utilized by certain ant species as a component of their chemical communication systems. lmaleidykla.lt

| Toxicology & Metabolism | In vivo, it is expected to hydrolyze into phenethyl alcohol and octanoic acid, with established metabolic pathways for these constituents. inchem.org |

Historical Context of this compound Investigations

Early investigations were likely driven by the analysis of natural products and the desire to replicate their desirable aromas. The establishment of companies specializing in aroma chemicals, some dating back to the early 1900s, laid the groundwork for the commercial production of compounds like this compound. thegoodscentscompany.comthegoodscentscompany.com

A significant milestone in its formal recognition as a safe food additive occurred in 2002, when the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and found no safety concerns at the current levels of intake when used as a flavoring agent. nih.govfemaflavor.org This evaluation was based on a review of available scientific literature, including studies on its metabolism and toxicology. inchem.org

The latter half of the 20th century and the early 21st century have seen a shift in research focus towards more sophisticated methods of synthesis and analysis. The rise of biotechnology has spurred investigations into enzymatic and microbial production methods, aiming for "natural" labeling and more environmentally friendly processes. lmaleidykla.ltresearchgate.net The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been crucial in identifying and quantifying this compound in complex natural matrices and in monitoring its formation during synthesis. lmaleidykla.ltnih.gov

Current Research Gaps and Emerging Directions in this compound Studies

Despite the existing body of knowledge, several research gaps and emerging directions in the study of this compound can be identified.

Current Research Gaps:

Comprehensive Biological Activity Profile: While its role as a flavor and fragrance compound is well-established, a thorough investigation into other potential biological activities of this compound is lacking. Its structural similarity to other biologically active esters suggests that it may possess properties that are yet to be explored.

Detailed Insect Chemical Ecology: The specific role and mechanism of action of this compound in the chemical communication of the identified ant species warrant more detailed investigation. Understanding its function in insect behavior could open up new avenues for pest management or the development of semiochemical-based tools.

In-depth Toxicological Data: While deemed safe at current consumption levels, more comprehensive long-term toxicological studies could provide a more complete understanding of its metabolic fate and potential effects at higher exposure levels. ljmu.ac.uk

Emerging Directions:

Optimization of Biocatalytic Synthesis: A major trend in current research is the optimization of enzymatic synthesis of this compound. This includes screening for novel and more efficient lipases, exploring different reaction media (including solvent-free systems), and utilizing a wider range of natural and waste materials as substrates to improve the sustainability and cost-effectiveness of the process. lmaleidykla.ltresearchgate.net

Metabolic Engineering of Microorganisms: An emerging area of interest is the use of metabolic engineering to enhance the production of this compound and other esters in microorganisms like yeast. asm.org This involves modifying metabolic pathways to increase the availability of precursor molecules (phenethyl alcohol and acyl-CoAs) and to improve the efficiency of the esterification process.

Novel Applications: There is potential for exploring novel applications of this compound beyond the flavor and fragrance industry. For instance, its ester structure could be investigated for applications in drug delivery systems or as a precursor for the synthesis of other functional molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phenethyl alcohol
Octanoic acid
Ethyl acetate (B1210297)
Ethyl hexanoate
Ethyl octanoate
Isoamyl acetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-9-12-16(17)18-14-13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASETYIALRXDVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063909
Record name Phenethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; mild fruity wine-like odour
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.977 (20°)
Record name Phenethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/929/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5457-70-5
Record name 2-Phenylethyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5457-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylethyl octanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J4RI53EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Phenethyl Octanoate

Enzymatic Synthesis of Phenethyl Octanoate (B1194180) via Biocatalysis

The use of enzymes, particularly lipases, as catalysts in the synthesis of flavor esters like phenethyl octanoate has gained considerable attention. Biocatalysis leverages the natural efficiency of enzymes to facilitate esterification or transesterification reactions, often resulting in high yields and purity under environmentally benign conditions.

The selection of an appropriate lipase (B570770) is a critical first step in developing an efficient biocatalytic process for this compound production. Lipases (E.C. 3.1.1.3) are versatile enzymes that can catalyze ester synthesis in non-aqueous media. mdpi.com Their effectiveness is highly dependent on the source of the enzyme, whether it is in a soluble or immobilized form, and its specific affinity for the substrates, phenethyl alcohol and an acyl donor. mdpi.comresearchgate.net

The production of this compound has been successfully achieved by screening various lipase preparations. Studies have evaluated both commercially available and non-commercial lipases to identify the most potent catalysts for this specific esterification.

One study screened six different lipase preparations for their ability to synthesize 2-phenethyl octanoate. lmaleidykla.ltlmaleidykla.lt The most active enzymes identified were Lipozyme® RM IM, an immobilized lipase from Rhizomucor miehei, and Palatase® 20000 L, a soluble lipase from the same microbial source. lmaleidykla.ltlmaleidykla.lt Another screening of five commercial fungal lipases for the synthesis of 2-phenylethyl esters in coconut cream also highlighted Palatase 20 000L and Lipase AYS “Amano” as having the greatest potential. researchgate.net The choice of lipase significantly impacts the reaction yield, underscoring the importance of this initial screening process.

The following table summarizes the ester yields from a screening of various active lipases in the synthesis of 2-phenethyl octanoate from octanoic acid and phenethyl alcohol.

Table 1: Lipase Screening Results for 2-Phenethyl Octanoate Synthesis

Lipase Preparation Ester Yield after 2 hours (%) Ester Yield after 24 hours (%)
Palatase® 33.5 67.3
Lipozyme® RM IM 63.8 70.8

| Lipolase® 100 L EX | 4.1 | 62.9 |

Data sourced from a study on the enzymatic synthesis of this compound. lmaleidykla.lt

Immobilization of lipases is a common strategy to enhance their stability, facilitate easy separation from the reaction product, and allow for their reuse, which can significantly reduce process costs. mdpi.com Immobilized lipases often exhibit higher efficiency and reaction rates compared to their soluble counterparts.

In the synthesis of this compound, immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) has proven to be particularly effective. lmaleidykla.ltlmaleidykla.lt When comparing different acyl donors and solvents, higher conversion rates were consistently observed with the immobilized enzyme. lmaleidykla.ltlmaleidykla.lt For instance, in a comparative study, Lipozyme® RM IM achieved a 63.8% yield in just 2 hours, while the soluble Palatase® reached 33.5% in the same timeframe. lmaleidykla.lt The reaction with the immobilized enzyme tends to reach equilibrium faster, typically within 1 to 3 hours. lmaleidykla.lt

The choice of solvent also plays a role in the efficiency of immobilized lipases. Non-polar solvents like hexane (B92381) have been shown to be superior to more polar solvents such as tert-butanol (B103910) for this reaction, leading to higher ester yields. lmaleidykla.lt The specificity of lipases for medium-chain fatty acids, like the C8 chain of octanoic acid, is another factor contributing to their efficiency in this synthesis. vu.lt

The concentrations of the alcohol (phenethyl alcohol) and the acyl donor (e.g., octanoic acid or its esters) are key variables in the synthesis. Using response surface methodology (RSM), optimal concentrations have been determined to maximize conversion. In one study, the optimal conditions for the synthesis using Lipozyme® RM IM were found to be a 2-phenylethanol (B73330) concentration of 0.8 M and a glyceryl trioctanoate concentration of 0.267 M. lmaleidykla.ltlmaleidykla.lt

The molar ratio of the reactants also affects the reaction equilibrium and final yield. While a 1:1 molar ratio of acid to alcohol is stoichiometric, using an excess of one reactant can shift the equilibrium towards product formation. mdpi.com However, very high substrate concentrations, particularly of short-chain alcohols, can sometimes lead to enzyme inhibition. mdpi.com For the synthesis of 2-phenylethyl esters in coconut cream using Palatase, maximum ester production was achieved with a 9% (v/v) concentration of 2-phenylethanol. researchgate.net

Temperature and reaction time are interdependent parameters that govern the kinetics of the enzymatic reaction. mdpi.com Esterification is a thermodynamically controlled process, meaning the catalyst affects the rate at which equilibrium is reached but not the final equilibrium position itself. mdpi.com

For the lipase-catalyzed synthesis of this compound, studies have shown that optimal temperatures are generally mild. An optimal temperature of 30 °C was identified for the reaction catalyzed by Lipozyme® RM IM, leading to an 80% conversion in 120 minutes under optimized substrate concentrations. lmaleidykla.ltlmaleidykla.lt Another study found that for Palatase 20 000L, a temperature range of 30–53 °C had little effect on its activity in synthesizing 2-phenylethyl esters. researchgate.net

The kinetic profile of the reaction shows that with an efficient immobilized lipase, a high conversion can be achieved in a relatively short time. The reaction catalyzed by Lipozyme® RM IM, for example, reaches a plateau in 1-3 hours. lmaleidykla.lt Understanding the reaction kinetics is essential for designing an efficient industrial process, as prolonged reaction times may not significantly increase the yield and can add to operational costs. mdpi.com Kinetic studies of similar ester syntheses suggest the reaction may follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate. researchgate.net

Optimization of Biocatalytic Reaction Conditions for this compound Synthesis

Investigation of Solvent Systems and Solvent-Free Environments for Enhanced Synthesis

The choice of solvent plays a critical role in the enzymatic synthesis of this compound, influencing reaction rates and conversion yields. Research comparing different solvent environments has shown that non-polar solvents are generally preferred. For instance, in a comparative study of solvents for lipase-catalyzed synthesis, higher conversion rates and reaction velocities were achieved in hexane, a non-polar solvent, compared to the more polar tert-butanol when using an immobilized enzyme. lmaleidykla.ltlmaleidykla.lt The hydrophobicity of the solvent, often quantified by the log P value, is a key determinant; solvents with high log P values (4.0–4.5) have been shown to result in the greatest ester yields in reactions catalyzed by Rhizomucor miehei lipase. lmaleidykla.lt

In pursuit of greener and more efficient industrial processes, there is a significant trend towards developing solvent-free systems (SFS). mdpi.com These systems offer the advantage of higher reactant concentrations, potentially leading to increased volumetric productivity. mdpi.com Research has demonstrated the successful transfer of the this compound synthesis reaction to a solvent-free environment, particularly when using natural substrates like coconut oil. lmaleidykla.ltlmaleidykla.ltresearchgate.net While solvent-free approaches can sometimes result in lower conversion rates compared to systems with organic solvents, they eliminate the costs and environmental concerns associated with solvent use and recovery. mdpi.com The use of solvents is often justified to mitigate the inhibitory or inactivating effects that high concentrations of short-chain acids and alcohols can have on the lipase catalysts. mdpi.com

Response Surface Methodology (RSM) Applications in this compound Synthesis Optimization

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize complex processes by evaluating the effects of multiple independent variables on a response. lmaleidykla.ltlmaleidykla.lt In the context of this compound synthesis, RSM has been effectively employed to identify the optimal reaction conditions to maximize product yield. lmaleidykla.ltlmaleidykla.ltresearchgate.net This methodology allows for the systematic investigation of variables such as temperature, reaction time, enzyme concentration, and substrate molar ratios. lmaleidykla.ltresearchgate.net

A key study utilized RSM to optimize the transesterification of glyceryl trioctanoate with 2-phenylethanol catalyzed by the immobilized lipase Lipozyme® RM IM. lmaleidykla.ltlmaleidykla.lt The optimization, based on a central composite design, determined that the ideal conditions for achieving a high conversion rate were a reaction time of 120 minutes, a temperature of 30°C, an enzyme concentration of 7%, and substrate concentrations of 0.8 M for 2-phenylethanol and 0.267 M for glyceryl trioctanoate. lmaleidykla.ltlmaleidykla.ltresearchgate.net Under these optimized parameters, a reaction conversion of 80% was successfully achieved. lmaleidykla.ltlmaleidykla.ltresearchgate.net

Table 1: RSM Optimized Conditions for this compound Synthesis

Parameter Optimal Value
Enzyme Lipozyme® RM IM
Reaction Time 120 minutes
Temperature 30 °C
2-Phenylethanol Concentration 0.8 M
Glyceryl Trioctanoate Concentration 0.267 M
Enzyme Concentration 7%
Resulting Conversion 80%

This interactive table summarizes the optimal conditions for the enzymatic synthesis of this compound as determined by Response Surface Methodology. lmaleidykla.ltlmaleidykla.lt

Substrate Diversity in Enzymatic this compound Production

The enzymatic production of this compound benefits from the ability of lipases to utilize a wide range of substrates as acyl donors, including free fatty acids and triglycerides from natural oils. lmaleidykla.ltlmaleidykla.lt

Octanoic acid is a direct and commonly used acyl donor for the synthesis of this compound via lipase-catalyzed esterification with 2-phenylethanol. lmaleidykla.ltvu.lt Studies screening various lipase preparations have used octanoic acid as a benchmark substrate to determine enzyme activity and select the most efficient catalysts for the reaction. lmaleidykla.ltlmaleidykla.lt For example, the immobilized lipase from Rhizomucor miehei (Lipozyme® RM IM) and a soluble lipase (Palatase®) have demonstrated high efficiency, achieving yields up to 80% with octanoic acid under optimized conditions.

Natural triglycerides are attractive, low-cost substrates for this compound synthesis. Glyceryl trioctanoate serves as a model triglyceride for this reaction. lmaleidykla.ltlmaleidykla.ltvu.lt As detailed in the RSM optimization section, its transesterification with 2-phenylethanol has been thoroughly studied to maximize ester yield. lmaleidykla.ltlmaleidykla.lt

Coconut oil and coconut cream are particularly valuable natural substrates because they are rich in octanoic acid, which is present in the form of triglycerides. lmaleidykla.lt Coconut fat contains approximately 7.5% (w/w) octanoic acid. lmaleidykla.lt Several studies have explored the feasibility of synthesizing phenethyl esters directly from coconut cream supplemented with 2-phenylethanol. researchgate.netresearchgate.net Research has shown that lipases like Palatase 20 000L can effectively catalyze the reaction in an aqueous coconut cream system, with the reaction proceeding through both alcoholysis (transesterification) of the triglycerides and direct esterification of free fatty acids present. researchgate.net

The versatility of enzymatic synthesis extends to other natural fats and oils. Butter oil, which contains various fatty acids, has been successfully used as a substrate for producing a library of 2-phenethyl esters, including this compound. scribd.com In one study, Lipozyme TL IM was used to mediate the transesterification between butter oil and 2-phenylethanol. scribd.com By optimizing parameters such as temperature, substrate molar ratio, and enzyme loading, a high conversion yield of 80.0% was achieved, demonstrating that valuable flavor esters can be efficiently synthesized from complex natural fat sources. scribd.com

Exploration of Glyceryl Trioctanoate and Coconut Oil/Cream as Natural Substrates

Mechanistic Insights into Lipase-Catalyzed this compound Formation

The enzymatic synthesis of this compound by lipase is understood to follow a specific catalytic mechanism, most commonly the ping-pong bi-bi mechanism. nih.govmdpi.com This mechanism is characteristic of many lipase-catalyzed esterification and transesterification reactions. mdpi.com

The process begins with the acyl donor (e.g., octanoic acid or a triglyceride like glyceryl trioctanoate) binding to the active site of the lipase. The active site contains a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Aspartate/Glutamate). diva-portal.org The serine residue performs a nucleophilic attack on the carbonyl carbon of the acyl donor, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester (if the substrate is a triglyceride) or a water molecule (if the substrate is a carboxylic acid) and forming a stable acyl-enzyme intermediate. diva-portal.org

In the second stage of the mechanism, the second substrate, 2-phenylethanol, enters the active site. The hydroxyl group of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms another tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerates the free enzyme, ready to begin another catalytic cycle. diva-portal.org

Esterification: When using octanoic acid and 2-phenylethanol. mdpi.com

Alcoholysis (Transesterification): When using an existing ester, such as glyceryl trioctanoate or the triglycerides in coconut or butter oil, as the acyl donor with 2-phenylethanol. mdpi.com

Chemical Synthesis Routes for this compound

The synthesis of this compound, a valuable ester with applications in the flavor and fragrance industry, can be achieved through various chemical routes. thegoodscentscompany.com These methods primarily rely on the principles of esterification, where phenethyl alcohol is reacted with octanoic acid or its derivatives. The selection of a specific synthetic strategy often depends on factors such as desired yield, purity, reaction conditions, and the scalability of the process.

The core chemical transformation in the synthesis of this compound is nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile, in this case, the hydroxyl group of phenethyl alcohol, on the electrophilic carbonyl carbon of an acyl compound. Several established esterification methods fall under this category, each with its unique set of reagents and activating agents to facilitate the reaction.

Reaction of Phenethyl Alcohol with Octanoyl Chloride

A direct and common method for preparing this compound involves the reaction of phenethyl alcohol with octanoyl chloride. researchgate.net Octanoyl chloride, an acyl halide, is highly reactive towards nucleophilic attack, making this a facile route to the desired ester. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the alcohol and drives the reaction to completion. The use of a solvent like diethyl ether is also common, and cooling may be necessary to control the exothermic nature of the reaction.

A study on the synthesis of related esters demonstrated a straightforward procedure where the alcohol is solubilized in a solvent, and the acyl chloride is added, followed by stirring at room temperature. nih.gov This approach, when applied to phenethyl alcohol and octanoyl chloride, provides a high-yielding pathway to this compound. Research on the synthesis of phenethyl 4-ethyloctanoate from 4-ethyloctanoyl chloride and phenethyl alcohol further supports the efficacy of this method. researchgate.netscientific.net

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method that involves the direct reaction of a carboxylic acid (octanoic acid) with an alcohol (phenethyl alcohol) in the presence of an acid catalyst. wikipedia.org Commonly used catalysts include strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids. wikipedia.orgorganic-chemistry.org The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol. jkchemical.commdpi.com

This reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed. organic-chemistry.org This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using a large excess of one of the reactants. wikipedia.org While effective for primary and secondary alcohols like phenethyl alcohol, the reaction conditions, often involving reflux temperatures, can be harsh for sensitive substrates. wikipedia.org

Steglich Esterification

For substrates that are sensitive to the high temperatures and strong acidic conditions of Fischer-Speier esterification, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The reaction proceeds by the activation of the carboxylic acid (octanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive amide, which is subsequently attacked by phenethyl alcohol to yield the ester. organic-chemistry.org A significant advantage of this method is that it can be performed at room temperature. A study on the synthesis of various 2-phenethyl esters employed the Steglich procedure, reacting 2-phenyl-1-ethanol with the corresponding acid in the presence of DCC and DMAP. researchgate.netscribd.com

Yamaguchi Esterification

The Yamaguchi esterification is another powerful method for the synthesis of esters under mild conditions, particularly useful for the formation of highly functionalized or sterically hindered esters. organic-chemistry.org The process involves the reaction of the carboxylic acid (octanoic acid) with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. aensiweb.netambeed.com This forms a mixed anhydride (B1165640) which is highly reactive.

In a subsequent step, the alcohol (phenethyl alcohol) and a stoichiometric amount of DMAP are added. organic-chemistry.orgaensiweb.net DMAP acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride, leading to the formation of the ester. organic-chemistry.org Research on the one-pot Yamaguchi esterification of 2-phenylethanol has demonstrated its efficiency in producing various 2-phenylethyl esters, including this compound, with high yields compared to other chemical and enzymatic methods. aensiweb.net

Mitsunobu Reaction

The Mitsunobu reaction provides a versatile route for ester synthesis with the notable feature of causing an inversion of stereochemistry at the alcohol's chiral center, if one exists. organic-chemistry.org For an achiral alcohol like phenethyl alcohol, it remains a very effective method for esterification under mild, neutral conditions. The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). jk-sci.com

The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt, which then activates the alcohol. organic-chemistry.org The carboxylate anion of octanoic acid then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 reaction to form the ester. jk-sci.com The formation of the stable triphenylphosphine oxide byproduct helps to drive the reaction to completion. jk-sci.com This method is advantageous for its mild conditions and broad substrate scope.

The choice of a synthetic method for this compound is dictated by a balance of factors including reaction efficiency, substrate compatibility, and the desired purity of the final product. The various nucleophilic acyl substitution strategies each employ distinct catalytic systems and reaction conditions to achieve the esterification.

The reaction of phenethyl alcohol with octanoyl chloride is often favored for its high reactivity and simplicity, typically requiring only a base to scavenge the acid byproduct. In contrast, Fischer-Speier esterification, while using inexpensive starting materials, necessitates strong acid catalysts and often harsh conditions to overcome its reversible nature. Milder methods like the Steglich and Yamaguchi esterifications have emerged as powerful alternatives for more complex or sensitive molecules. The Steglich method relies on a carbodiimide (B86325) coupling agent and a nucleophilic catalyst (DMAP), while the Yamaguchi protocol utilizes a mixed anhydride strategy, also with DMAP as a key catalytic component. The Mitsunobu reaction offers another mild approach, uniquely proceeding through a redox-based activation of the alcohol.

A comparative summary of these methods is presented in the table below.

Synthesis MethodOctanoic Acid SourceKey Reagents/CatalystsTypical SolventGeneral Reaction Conditions
Reaction with Acyl ChlorideOctanoyl chloridePyridine or other baseDiethyl ether, DichloromethaneRoom temperature or cooled
Fischer-Speier EsterificationOctanoic acidH₂SO₄, p-TsOH (catalytic)Excess phenethyl alcohol or non-polar solvent (e.g., toluene)Reflux temperature, with water removal
Steglich EsterificationOctanoic acidDCC, DMAP (catalytic)DichloromethaneRoom temperature
Yamaguchi EsterificationOctanoic acid2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAPDichloromethane, TolueneRoom temperature
Mitsunobu ReactionOctanoic acidTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD)THF, DioxaneRoom temperature

Advanced Analytical Characterization of Phenethyl Octanoate in Research Matrices

Chromatographic and Spectrometric Techniques for Identification and Quantification

The analysis of phenethyl octanoate (B1194180), often present among a multitude of other volatile and semi-volatile compounds, relies heavily on the coupling of high-resolution chromatographic separation with sensitive spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like phenethyl octanoate. gcms.cz It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the sample is volatilized and separated into its individual components as it passes through a capillary column. gcms.cz The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for highly confident identification by comparison to spectral libraries like NIST. lmaleidykla.ltnist.gov

GC-MS has been successfully employed to identify this compound in diverse matrices. For instance, it was used to confirm the enzymatic synthesis of this compound, with identification verified against the NIST database. lmaleidykla.lt In the analysis of fragrance mixtures containing approximately 100 components, GC-MS effectively separated and identified this compound among other alcohols, esters, aldehydes, and ketones. gcms.cz The technique is also a standard for analyzing the volatile composition of alcoholic beverages. In a study on whiskeys, a dispersive liquid-liquid microextraction (DLLμE) method followed by GC-MS was developed to establish the volatilomic fingerprint, identifying 37 volatile organic compounds (VOCs), including this compound. mdpi.com

For quantitative analysis, a new GC-MS method was developed for analyzing octanoate enrichment in human plasma, demonstrating the technique's applicability to complex biological samples. nih.gov This method involved direct derivatization in plasma and showed high sensitivity and precision, which is crucial for metabolic studies. nih.gov

Table 1: Examples of GC-MS Parameters for this compound Analysis

MatrixSample PreparationGC ColumnTemperature ProgramDetection ModeReference
Enzymatic Reaction ProductDirect injectionNot specifiedStart 50°C, ramp 10°C/min to 310°CMS (NIST database) lmaleidykla.lt
WhiskeyDispersive liquid-liquid microextraction (DLLμE)BP-20 (30 m × 0.25 mm × 0.25 µm)50°C (1 min), ramp 5°C/min to 150°C (2 min), ramp 10°C/min to 220°C (25 min)Quadrupole MS (Scan m/z 35-300) mdpi.com
Human Plasma (for octanoate)Transesterification with isobutanolNot specifiedNot specifiedMS nih.gov
Fragrance MixtureDirect injectionNot specifiedNot specifiedMS (Library search) gcms.cz

For exceptionally complex matrices like wine and beer, where hundreds of volatile compounds can coexist, conventional one-dimensional GC-MS may suffer from co-elution issues. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a powerful solution by providing significantly enhanced separation capacity. sepsolve.commdpi.com This technique uses two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. sepsolve.com The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, faster column, creating a highly detailed, structured two-dimensional chromatogram. sepsolve.com

In the analysis of fruity beers, GCxGC-MS proved to be a powerful method for characterizing the complex ester aroma profile, which includes this compound. uliege.be Similarly, an untargeted metabolomics approach using GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) was applied to analyze the volatile profile of 'Maraština' wines. nih.gov This advanced technique allowed for the detection of over 900 compounds, with 188 identified or tentatively identified, showcasing its superior ability to detail the total volatile metabolites compared to one-dimensional GC. nih.gov The enhanced separation avoids the frequent co-elution found in 1D-GC, leading to cleaner mass spectra and more reliable compound identification. nih.govmdpi.com Studies on lager beer have also utilized GCxGC-MS to qualitatively analyze trace components, revealing a complex mixture of esters, alcohols, and acids. mdpi.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and rapid sample preparation technique widely used for the analysis of volatile compounds in various matrices. mdpi.com It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sample vial. mdpi.comdergipark.org.tr Volatile compounds partition from the sample into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the hot injector of a gas chromatograph, where the analytes are desorbed for analysis. researchgate.net

The coupling of HS-SPME with GC-MS is a powerful combination for volatilomics research, particularly for food and beverage analysis. mdpi.commdpi.com This method has been used to monitor the development of cider aroma throughout fermentation, with this compound being among the identified esters. mdpi.comresearchgate.net The choice of fiber coating is critical; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to extract a wide variety of VOCs. uliege.bemdpi.com In the characterization of wild strawberry aroma, HS-SPME-GC-MS was used to identify 50 different aroma components. dergipark.org.tr This technique is also standard for profiling the volatile compounds in wines and spirits, where it can differentiate samples based on their aroma profiles. mdpi.comresearchgate.netdiva-portal.org

Table 2: Selected HS-SPME Parameters for Volatile Compound Analysis

MatrixFiber CoatingExtraction TemperatureExtraction TimeReference
Fruity BeersDVB-CAR-PDMS60°C20 min uliege.be
CiderDVB-CAR-PDMS40°C30 min mdpi.com
Red WinesDVB-CAR-PDMS40°C40 min mdpi.com
Wild StrawberryCAR/PDMS (75 µm)70°C45 min dergipark.org.tr
Orujo SpiritsCarbowax-DVB (65 µm)40°C15 min researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for this compound Profiling

Methodologies for Characterization of this compound in Complex Biological and Environmental Samples

The characterization of this compound in complex samples often requires a multi-step approach, combining efficient extraction and cleanup with high-resolution analysis. The choice of methodology is dictated by the matrix's complexity and the concentration of the target analyte.

In biological samples , such as plasma, the challenge lies in the low concentrations of the analyte and the presence of interfering substances. A validated GC-MS method for octanoate analysis in human plasma involved a direct transesterification step to create a derivative (isobutyl ester) suitable for analysis. nih.gov This method proved to be more sensitive and less prone to contamination than standard methods, allowing for accurate quantification at low micromolar levels, which is essential for metabolic tracer studies. nih.gov

In environmental and food matrices like alcoholic beverages, the complexity arises from the vast number of structurally similar volatile compounds.

Wine Analysis : The volatile profile of wine is exceedingly complex. Advanced methods like GCxGC-TOF-MS are increasingly used for in-depth characterization. nih.govmdpi.com In a study of white wines, HS-SPME coupled with GCxGC-TOF-MS identified over 300 volatile compounds, including 2-phenethyl octanoate, and allowed for highly efficient differentiation between wine varieties. mdpi.commdpi.com

Beer Analysis : In lager and other beers, this compound contributes to the floral and honey aroma notes. uliege.bemdpi.com Its characterization is often part of a broader flavor profiling effort using techniques like HS-SPME-GCxGC-MS to correlate chemical composition with sensory attributes. uliege.bemdpi.com During storage of traditional sorghum beer, changes in the concentration of key volatiles, including ethyl octanoate and phenylethyl alcohol (the precursors to this compound), were tracked using SPME-GC/MS to understand variations in the sensory profile. researchgate.net

Spirits Analysis : For distilled beverages like whiskey and orujo, methods such as DLLμE and HS-SPME followed by GC-MS are employed to identify and quantify key odorants. mdpi.comresearchgate.net These analyses help to discriminate between different types of spirits based on their unique volatilomic fingerprints, where esters like this compound play a role. mdpi.com

These methodologies demonstrate that a combination of selective sample preparation (SPME, DLLμE) and powerful analytical separation and detection (GC-MS, GCxGC-MS) is essential for the accurate and comprehensive characterization of this compound in diverse and complex research matrices.

Biological and Biochemical Activity Research of Phenethyl Octanoate

Investigation of Phenethyl Octanoate (B1194180) in Enzyme-Catalyzed Reaction Studies

The synthesis of phenethyl octanoate is a significant area of study, particularly through enzyme-catalyzed processes which are considered a greener alternative to chemical synthesis. researchgate.net Research has focused on the use of lipases for the esterification of 2-phenylethanol (B73330) with an acyl donor, such as octanoic acid or its derivatives. lmaleidykla.lt

Studies have screened various commercial and non-commercial lipase (B570770) preparations to identify the most efficient enzymes for producing this compound. In one such study, six lipase preparations were tested, with immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) and soluble Rhizomucor miehei lipase (Palatase® 20000 L) demonstrating the highest activity for its synthesis. lmaleidykla.ltfoodb.caplos.org The choice of enzyme has been shown to significantly impact the reaction yield. For instance, a comparison of different lipases revealed that after two hours, Lipozyme® RM IM achieved a 63.8% yield, while Palatase® yielded 33.5%.

The optimization of reaction conditions has been explored to maximize the yield of this compound. Using Response Surface Methodology (RSM), one study identified the optimal conditions for the synthesis using Lipozyme® RM IM as a reaction time of 120 minutes, a temperature of 30°C, and specific concentrations of 2-phenylethanol and the acyl donor glyceryl trioctanoate, which resulted in an 80% reaction conversion. foodb.caplos.org The reaction environment, including the choice of solvent, also plays a crucial role, with higher conversion rates and reaction speeds observed in hexane (B92381) compared to tert-butanol (B103910) when using an immobilized enzyme. foodb.caplos.org

Further research has investigated the synthesis of this compound using natural sources of octanoic acid, such as coconut oil and coconut cream. lmaleidykla.lt Palatase 20 000L and Lipase AYS “Amano” were identified as having the greatest potential for synthesizing 2-phenylethyl esters in a coconut cream medium. The synthesis reaction in this context appears to proceed through both alcoholysis and esterification.

Table 1: Comparison of Lipase Efficiency in this compound Synthesis

Lipase Preparation Ester Yield after 2 hours (%) Ester Yield after 24 hours (%)
Palatase® 33.5 67.3
Lipozyme® RM IM 63.8 70.8
Lipolase® 100 L EX 4.1 62.9

Data from a study on the enzymatic synthesis of this compound.

Research into the Antioxidant Properties of this compound

Direct research into the antioxidant properties of this compound is limited. However, studies on structurally similar compounds provide insights into its potential activity. The antioxidant capacity of phenolic compounds and their esters is often evaluated using assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. acs.orgresearchgate.net

Research on other phenethyl esters, such as phenethyl trifluoroacetate (B77799) esters and caffeic acid phenethyl ester (CAPE), has demonstrated that these molecules can possess significant antioxidant activity. acs.orgresearchgate.netscielo.br The effectiveness of this antioxidant activity is often linked to the number and position of hydroxyl groups on the phenyl ring. acs.orgresearchgate.net For example, a study on hydroxytyrosol (B1673988) fatty acid esters, which have a similar ester structure, found a non-linear relationship between the length of the fatty acid chain and the antioxidant efficiency in an oil-in-water emulsion. nih.gov A maximum antioxidant efficiency was observed for hydroxytyrosol octanoate, suggesting that the eight-carbon chain of the octanoate moiety may provide an optimal balance of hydrophilic and lipophilic properties for positioning the antioxidant at the oil-water interface where oxidation often occurs. nih.govoup.com This suggests that the octanoate portion of this compound could play a role in its potential antioxidant function.

While these findings on related compounds are promising, further studies employing methods such as DPPH, ABTS, or Ferric Reducing Antioxidant Power (FRAP) assays directly on this compound are necessary to definitively determine its antioxidant capacity. acs.org

Exploration of this compound's Influence on Microbial Interactions

This compound is a known volatile flavor compound produced during microbial fermentation in products like wine and beer. researchgate.netmdpi.com Its presence contributes to the final aroma profile, often described as fruity or floral. researchgate.netnih.gov The production of this compound and other esters can be influenced by the specific microorganisms present and their interactions. For example, co-culturing different yeast species, such as Saccharomyces cerevisiae and Pichia kudriavzevii, during fermentation can affect the final concentration of this compound. mdpi.com Similarly, the interaction between Saccharomyces cerevisiae and lactic acid bacteria can influence the levels of various flavor compounds, including esters like this compound. researchgate.net

Beyond its role as a metabolic byproduct, research into the direct effects of this compound on microbial activity is emerging. One study investigating the effect of various volatile organic compounds on the fungus Sclerotinia sclerotiorum found that this compound exhibited a low level of inhibition (8%) on the mycelial growth of this phytopathogen. scielo.br

The potential for this compound to influence microbial behavior may also be inferred from the known activities of its constituent molecules, phenethyl alcohol and octanoic acid. Phenethyl alcohol is recognized as a quorum sensing molecule in the fungus Candida albicans, where it inhibits the transition to its filamentous, more virulent form. plos.orgnih.gov It is also known to have antimicrobial properties, acting on the cell membranes of bacteria. knowde.comnih.gov Octanoic acid has also been shown to inhibit the growth of various microbes, including E. coli and S. aureus. researchgate.net Furthermore, structurally related compounds, such as N-phenethylamides, have been identified as inhibitors of quorum sensing in Gram-negative bacteria, a process that regulates virulence and biofilm formation. nih.gov These findings suggest that this compound could potentially influence microbial communities, but more direct research is required to understand its specific role in microbial interactions.

Mechanisms of this compound's Biological Effects

The primary mechanism for the biological activity of esters like this compound is through hydrolysis, where the ester bond is cleaved to release its constituent alcohol (phenethyl alcohol) and carboxylic acid (octanoic acid). This reaction can be catalyzed by enzymes, particularly lipases, or occur under acidic or basic conditions. researchgate.net The biological effects observed are therefore often attributable to the properties of these resulting molecules.

The potential antimicrobial effects of this compound can be linked to the mechanisms of its hydrolysis products. Phenethyl alcohol is known to disrupt the cell membrane of microorganisms, increasing its permeability and leading to the leakage of intracellular components like potassium ions. nih.govknowde.comnih.gov This disruption of the membrane's structural integrity is a primary mode of its bactericidal action. nih.govnih.gov Octanoic acid can also interfere with microbial cellular structures due to its lipophilic chain. researchgate.netknowde.com

Metabolism and Toxicological Research of Phenethyl Octanoate

In Vivo Metabolic Pathways of Phenethyl Octanoate (B1194180)

Simple aryl alkyl carboxylic acid esters, including phenethyl octanoate, are anticipated to share a common primary metabolic pathway: enzymatic hydrolysis. This initial step is critical as it breaks the ester bond, releasing the corresponding alcohol and carboxylic acid, which then undergo further metabolism.

Hydrolysis of this compound in Biological Systems

In biological systems, this compound is rapidly hydrolyzed to its component parts: phenethyl alcohol and octanoic acid. oecd.org This biotransformation is a universal metabolic step for esters and is efficiently catalyzed by a group of ubiquitous enzymes known as carboxylic ester hydrolases (or carboxylesterases, EC 3.1.1). oecd.orgdiva-portal.org These enzymes are widespread in the body, with significant activity found in the liver and small intestine. oecd.org

Studies using artificial gastro-intestinal juices have demonstrated that while hydrolysis may be relatively slow in acidic gastric conditions, the reaction is significantly faster in the alkaline environment of artificial pancreatic juice, which is rich in esterases. oecd.orginchem.org This suggests that a substantial portion of ingested this compound is broken down before or during absorption in the gut. The rate of hydrolysis can vary between species, with the general order for aliphatic esters being rat > rabbit > dog > human. oecd.org

Identification and Metabolic Fate of this compound Hydrolysis Products

Phenethyl Alcohol: Following its release, phenethyl alcohol is readily absorbed and enters systemic circulation. It is then oxidized, primarily by NAD+-dependent alcohol and aldehyde dehydrogenases, first to phenylacetaldehyde (B1677652) and subsequently to phenylacetic acid. oecd.org In mammals, phenylacetic acid undergoes further metabolism through conjugation. In humans, it is predominantly conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine. oecd.orgcir-safety.org This metabolic pathway facilitates the rapid detoxification and elimination of the aromatic alcohol portion of the parent ester. oecd.org

Octanoic Acid: As a medium-chain fatty acid, the octanoic acid metabolite is expected to be readily metabolized. It is primarily catabolized through the fatty acid β-oxidation pathway, a major physiological process that produces acetyl-CoA for use in the citric acid cycle for energy production. ljmu.ac.uk This pathway represents an efficient means of clearing the carboxylic acid moiety.

Toxicokinetic and Toxicodynamic Studies of this compound and Analogues

The toxicokinetic profile of aryl alkanoates, the chemical group to which this compound belongs, is characterized by rapid absorption, distribution, metabolism, and excretion. oecd.org Studies on analogue compounds indicate that absorption from the gastrointestinal tract is more extensive compared to dermal exposure. oecd.org Once absorbed, these esters are distributed via the blood to various tissues where they are rapidly hydrolyzed, as described previously. The quick metabolism and subsequent excretion of the metabolites indicate a low potential for bioaccumulation. oecd.org

The primary toxicodynamic effect of this class of compounds is attributed to the alcohol metabolite. oecd.org For phenethyl esters, the toxicity is primarily driven by phenethyl alcohol. The mode of toxic action for simple aryl alcohols like phenethyl alcohol is considered to be nonpolar narcosis. oecd.org This mechanism involves nonspecific, reversible interactions with the lipids in biological membranes, leading to a disruption of nerve cell function, similar to the effects of depressant anesthetics. oecd.org

Application of Read-Across Methodologies for Sub-Chronic Toxicity Assessment of this compound and Related Aryl Alcohol Esters

Given the lack of specific sub-chronic toxicity data for many individual aryl alcohol esters, the read-across methodology has been applied as a valid data gap-filling technique. oecd.orgcanada.ca This approach is based on the principle that substances with similar molecular structures, chemical properties, and metabolic pathways will exhibit similar toxicological profiles. oecd.org

For the 2-phenethyl alkanoate subcategory, which includes this compound, it is hypothesized that the repeated-dose toxicity is primarily determined by the common metabolite, 2-phenylethyl alcohol, for which robust toxicological data exists. oecd.orgljmu.ac.uk The carboxylic acid metabolites, being simple fatty acids, are not considered to contribute significantly to systemic toxicity as they are utilized in normal energy-producing pathways. ljmu.ac.uk

An OECD case study demonstrated that data gaps for the sub-chronic toxicity of 2-phenethyl alkanoates can be filled with acceptable uncertainty by reading across from data on 2-phenylethyl alcohol. oecd.org The reliability of this prediction is enhanced by including weight-of-evidence from other similar esters and their alcohol metabolites, such as benzyl (B1604629) acetate (B1210297) and benzyl alcohol. oecd.org This category-based approach allows for the assignment of No-Observed-Adverse-Effect Level (NOAEL) values to esters like this compound with a high degree of confidence, making it suitable for risk assessment. oecd.orgljmu.ac.uk

Read-Across ParameterJustification for Phenethyl AlkanoatesReference
Structural SimilarityAll members are esters of 2-phenylethyl alcohol with a C2-C12 carboxylic acid. oecd.orgljmu.ac.uk
Metabolic PathwayRapid hydrolysis by carboxylesterases to 2-phenylethyl alcohol and the corresponding carboxylic acid. oecd.org
Primary Determinant of ToxicityThe common metabolite, 2-phenylethyl alcohol, is considered the primary toxicophore. oecd.org
Source Substance for Data2-Phenylethyl alcohol (primary); supported by data from benzyl alcohol and benzyl acetate. oecd.orgljmu.ac.uk
ConclusionRead-across is a valid method to fill sub-chronic toxicity data gaps for this compound. oecd.org

Research on Potential Toxicity of Metabolites Derived from this compound

The toxicity of this compound is directly related to the toxicity of its metabolites, phenethyl alcohol and octanoic acid.

Phenethyl Alcohol

Phenethyl alcohol exhibits low to moderate acute toxicity. cir-safety.org It is classified as harmful if swallowed and can cause eye irritation. lyondellbasell.com In animal studies, it was found to be slightly to moderately irritating to the skin of rabbits and guinea pigs, though it was not found to be an irritant or sensitizer (B1316253) in human studies. cir-safety.org Developmental toxicity studies in rats exposed to high dermal doses showed effects such as an increased incidence of rudimentary cervical ribs and reduced fetal body weights. nih.gov However, phenethyl alcohol was not found to be mutagenic in the Ames test or other similar assays. cir-safety.org

Toxicity EndpointSpeciesFindingReference
Acute Oral LD₅₀Rat1.79 - 3.1 g/kg cir-safety.org
Acute Oral LD₅₀Mouse0.8 - 1.5 g/kg cir-safety.org
Acute Dermal LD₅₀Rabbit0.8 g/kg cir-safety.org
Eye IrritationRabbitIrritating at concentrations ≥ 1% cir-safety.org
Developmental ToxicityRat (dermal)Increased cervical ribs at ≥430 mg/kg/d nih.gov
MutagenicityIn vitro assaysNot mutagenic cir-safety.org

Octanoic Acid

Octanoic acid has low acute oral toxicity, with an LD₅₀ in rats greater than 2000 mg/kg body weight, and studies showed no signs of systemic toxicity at this dose. europa.eu Its primary hazard is local corrosivity; it is classified as causing severe skin burns and serious eye damage. carlroth.comcarlroth.comnoaa.gov Due to its corrosive nature, further testing for acute inhalation or dermal toxicity is generally not performed for animal welfare reasons. europa.eu Toxicological assessments indicate that octanoic acid is not considered to be a skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant. carlroth.com

Toxicity EndpointSpeciesFindingReference
Acute Oral LD₅₀Rat>2000 mg/kg europa.eu
Skin Corrosion/IrritationN/A (Classification)Causes severe skin burns and eye damage carlroth.comcarlroth.com
Germ Cell MutagenicityN/A (Classification)Shall not be classified as germ cell mutagenic carlroth.com
CarcinogenicityN/A (Classification)Shall not be classified as carcinogenic carlroth.com
Reproductive ToxicityN/A (Classification)Shall not be classified as a reproductive toxicant carlroth.com

Environmental Fate and Degradation Studies of Phenethyl Octanoate

Dissipation and Half-Life Determination of Phenethyl Octanoate (B1194180) in Environmental Compartments

The dissipation of phenethyl octanoate from the environment is governed by a combination of biotic and abiotic processes, including biodegradation, hydrolysis, and atmospheric photooxidation.

Hydrolysis: Abiotic hydrolysis is another potential degradation pathway for esters. However, for this compound, this process is predicted to be slow under typical environmental pH conditions. A quantitative structure-activity relationship (QSAR) model predicts the hydrolysis half-life to be approximately 2.8 years at pH 7 and 103.8 days at pH 8. thegoodscentscompany.com This suggests that microbial degradation is a significantly faster and more dominant dissipation pathway than abiotic hydrolysis in most natural environments. europa.eu

Atmospheric Fate: If released into the atmosphere, this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 8.5 hours (or 0.7 days, assuming a 12-hour day), indicating that it would not persist long in the air. thegoodscentscompany.com

Table 1: Predicted Environmental Half-Life of this compound
Environmental CompartmentProcessPredicted Half-LifeSource
AtmospherePhotooxidation (OH Radicals)0.706 Days (8.468 Hours) thegoodscentscompany.com
Water (pH 7)Abiotic Hydrolysis2.842 Years thegoodscentscompany.com
Water (pH 8)Abiotic Hydrolysis103.820 Days thegoodscentscompany.com
SoilAerobic BiodegradationConsidered readily biodegradable (not persistent) epa.govsantos.com

Identification and Characterization of this compound Degradation Products in Water and Soil

The degradation of this compound proceeds through a stepwise pathway involving hydrolysis followed by the oxidation of its constituent components.

The initial and most critical step in the degradation of this compound is the cleavage of the ester bond through hydrolysis. This reaction, primarily mediated by microbial enzymes in the environment, yields two primary degradation products:

Phenethyl alcohol

Octanoic acid oecd.orginchem.org

These initial products undergo further degradation. Phenethyl alcohol is oxidized in the environment to form phenylacetaldehyde (B1677652), which is then rapidly converted to phenylacetic acid . science.govoecd.org Phenylacetic acid is a well-studied compound known to be a central intermediate in the catabolism of various aromatic compounds by bacteria and is subject to further microbial degradation. asm.orgnih.govnih.gov

Simultaneously, octanoic acid, a medium-chain fatty acid, enters common metabolic pathways. It is readily broken down by microorganisms through processes like β-oxidation. europa.eunih.gov The ultimate mineralization products of the complete aerobic degradation of both the aromatic and aliphatic portions of the original molecule are carbon dioxide and water. epa.govfda.gov

Table 2: Degradation Pathway of this compound
Parent CompoundInitial Degradation ProductsSecondary Degradation ProductsFinal Mineralization Products
This compoundPhenethyl AlcoholPhenylacetic AcidCarbon Dioxide (CO₂) + Water (H₂O)
Octanoic Acid(via β-oxidation)

Analysis of Volatilization and Mineralization Pathways of this compound

Volatilization: The tendency of a chemical to volatilize from soil or water is determined by its vapor pressure and Henry's Law constant. For this compound, predictive models estimate a low vapor pressure (8.94 x 10⁻⁴ mm Hg at 25°C) and a low Henry’s Law constant (1.15 x 10⁻⁵ atm-m³/mole). thegoodscentscompany.com This indicates that volatilization from water surfaces is not expected to be a significant environmental fate process. thegoodscentscompany.com While some shorter-chain fatty acid esters may exhibit potential for volatilization, the higher molecular weight of this compound limits this pathway. europa.eu

Mineralization: Mineralization is the complete breakdown of an organic compound to its inorganic constituents, primarily carbon dioxide and water. As this compound and its primary degradation products (phenethyl alcohol, octanoic acid, and phenylacetic acid) are readily biodegradable, mineralization is the expected terminal fate of this compound in aerobic environments. epa.goveuropa.eu Studies on other organic compounds using radiolabeling techniques have demonstrated that a significant portion of the carbon from the parent molecule can be converted to ¹⁴CO₂ over time. nih.gov For example, in a study of anthracene (B1667546) in soil, 43.8% was mineralized to CO₂ within 176 days. nih.gov Although specific mineralization rates for this compound are not available, its susceptibility to microbial attack suggests it will serve as a carbon source for microorganisms, leading to its eventual mineralization.

Investigation of Bound Residue Formation and Bioaccumulation Potential of this compound

Bound Residue Formation: Nonextractable residues, or bound residues, are formed when a chemical or its metabolites become strongly sorbed or covalently bonded to soil and sediment organic matter. nih.govpfmodels.org This process can be influenced by the chemical's properties and microbial activity. pfmodels.org Fatty acid esters, being largely insoluble in water, are likely to partition to soil and sediment. santos.com The formation of bound residues typically occurs in two phases: an initial rapid sequestration of the parent compound, followed by the slower incorporation of its metabolites into the humic substance matrix. nih.gov While the potential for adsorption exists, the ready biodegradability of this compound and its metabolites suggests that long-term sequestration and the formation of persistent bound residues are less likely compared to more recalcitrant compounds.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism to a concentration higher than that in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). A QSAR model predicts a Log Kow of 5.52 for this compound. thegoodscentscompany.comoecd.org Typically, a Log Kow value greater than 4.5 can indicate a potential for bioaccumulation. service.gov.uk However, Log Kow alone can be misleading for substances that are readily metabolized.

Despite its high Log Kow, this compound is expected to have a low potential for bioaccumulation. santos.com This is because esters are subject to rapid hydrolysis by carboxylesterase enzymes present in aquatic organisms. santos.com This metabolic transformation breaks the compound down into phenethyl alcohol and octanoic acid, which are then excreted, preventing accumulation of the parent ester in tissues. santos.comoecd.org A predictive model estimates the bioconcentration factor (BCF) for this compound to be 85.9 L/kg, which is well below the threshold (BCF > 5000) typically associated with bioaccumulative substances. thegoodscentscompany.comecetoc.org

Table 3: Predicted Physicochemical and Bioaccumulation Properties of this compound
PropertyPredicted ValueImplicationSource
Log Kow (Octanol-Water Partition Coefficient)5.52High lipophilicity, potential for partitioning to organic matter thegoodscentscompany.comoecd.org
Koc (Soil Adsorption Coefficient)4168 L/kgLow to moderate mobility in soil thegoodscentscompany.com
Vapor Pressure8.94E-04 mm Hg (at 25°C)Low volatility thegoodscentscompany.com
Henry's Law Constant1.15E-05 atm-m³/moleNot expected to volatilize from water thegoodscentscompany.com
BCF (Bioconcentration Factor)85.9 L/kgLow bioaccumulation potential due to metabolism thegoodscentscompany.com

Natural Occurrence and Ecological Significance of Phenethyl Octanoate

Distribution of Phenethyl Octanoate (B1194180) in Natural Sources (e.g., Plants, Fermented Beverages)

Phenethyl octanoate is found in a variety of natural sources, including plants and as a product of fermentation in beverages. In the plant kingdom, it has been identified in the seed coat of okra (Abelmoschus esculentus) and has been reported in Murraya paniculata and Tordylium apulum. lmaleidykla.ltnih.gov Its presence is also noted in champaca concrete at a concentration of 0.05%. thegoodscentscompany.com

The compound is a common volatile constituent in many fermented beverages, contributing to their characteristic aromas. It is naturally present in wines, spirits, beer, and rum. lmaleidykla.ltthegoodscentscompany.com For instance, it is found in port wine and sherry. thegoodscentscompany.com The fermentation process, often involving yeasts like Saccharomyces cerevisiae, can lead to the formation of this compound. mdpi.com Studies on the fermentation of rose beverages have shown the presence of 2-phenethyl acetate (B1210297), a related ester, which is formed from 2-phenylethyl alcohol, a precursor that can also lead to this compound. mdpi.com Similarly, research on sweet rice alcoholic beverages fermented with Saccharomycopsis fibuligera has highlighted the production of various esters, including ethyl octanoate, which contributes significantly to the fruity aroma. nih.gov In the production of Doubanjiang, a fermented broad bean paste, inoculation with Zygosaccharomyces rouxii has been shown to significantly increase the levels of volatile compounds, including ethyl octanoate. nih.gov

Table 1: Natural Occurrence of this compound

Source Category Specific Source
Plants Okra (Abelmoschus esculentus) seed coat lmaleidykla.lt
Murraya paniculata nih.gov
Tordylium apulum nih.gov
Champaca concrete (0.05%) thegoodscentscompany.com
Fermented Beverages Wine lmaleidykla.ltthegoodscentscompany.com
Spirits lmaleidykla.lt
Beer lmaleidykla.ltthegoodscentscompany.com
Rum lmaleidykla.ltthegoodscentscompany.com
Port Wine thegoodscentscompany.com
Sherry thegoodscentscompany.com

Role of this compound in Biological Communication Systems (e.g., in Insects)

Beyond its presence in plants and beverages, this compound plays a role in the chemical communication systems of certain insects. lmaleidykla.lt Some ant species, such as Camponotus arminius and Crematogaster clarithorax, are known to use this compound. lmaleidykla.lt While the specific function in these species is a subject of ongoing research, related phenethyl esters are known to act as semiochemicals, mediating both interspecies and intraspecies communication. nih.gov For example, phenethyl acetate, a closely related compound, functions as a kairomone for some parasitoid wasps, helping them locate hosts, and as a pheromone component influencing mating and aggregation in other insects. nih.gov Research has also explored the use of this compound in compositions for controlling insect pests. google.com Furthermore, blends containing ethyl octanoate and phenethyl alcohol have been investigated as attractants for the spotted wing drosophila, Drosophila suzukii, a significant pest of fruit crops. google.com

Contribution of this compound to Complex Natural Flavor Profiles in an Academic Context

The formation of esters like this compound during fermentation is a key area of study in food science. The type of yeast used can significantly influence the production of these flavor compounds. For example, Saccharomyces cerevisiae is known to produce higher amounts of 2-phenylethyl acetate and ethyl octanoate. mdpi.com The interaction between different microorganisms during fermentation can also impact the final flavor profile. For instance, co-fermentation of rose beverages with Lactiplantibacillus plantarum and Saccharomyces cerevisiae was found to increase the content of esters like isoamyl acetate and ethyl octanoate, enhancing the fruity aroma. mdpi.com

In the context of tequila, 2-phenylethyl octanoate is listed as one of the volatile compounds contributing to its flavor, described as having a mild, fruity, wine-like character. acs.org The study of such compounds helps in understanding and replicating the sensory profiles of alcoholic beverages.

Comparative Research and Analog Studies of Phenethyl Octanoate

Comparative Analysis of Phenethyl Octanoate (B1194180) with Other Phenethyl Esters (e.g., Phenethyl Propionate)

Phenethyl esters are a class of organic compounds characterized by the presence of a phenethyl alcohol moiety. The specific properties of each ester are determined by the carboxylic acid group attached to this common alcohol. A comparative analysis between phenethyl octanoate and phenethyl propionate (B1217596) highlights the influence of the acid chain length on their physical and sensory characteristics.

This compound, with its eight-carbon octanoate chain, is a larger and heavier molecule compared to phenethyl propionate, which has a three-carbon propionate chain. fragranceu.comnih.gov This difference in molecular weight and structure leads to variations in their volatility, solubility, and, most notably, their aroma profiles. This compound is often described as having a mild, waxy, and fruity odor with floral, rose-like, and even honey or cognac-like nuances. fragranceu.comthegoodscentscompany.com In contrast, phenethyl propionate presents a distinctly different scent, typically characterized as floral, sweet, and reminiscent of hyacinth, with honey and rose notes. fragranceu.com

The longer carbon chain of this compound contributes to its waxy and fatty characteristics, while the shorter chain in phenethyl propionate results in a different aromatic expression. fragranceu.comfragranceu.com These differences are critical in the flavor and fragrance industry, where phenethyl propionate might be used for its strong floral and honey notes, and this compound is selected for applications requiring a milder, fruity, wine-like character. fragranceu.comlmaleidykla.lt

Table 1: Comparison of this compound and Phenethyl Propionate

PropertyThis compoundPhenethyl Propionate
CAS Number5457-70-5 nih.gov122-70-3 fragranceu.com
Molecular FormulaC16H24O2 nih.govC11H14O2 fragranceu.com
Molecular Weight248.36 g/mol nih.gov178.23 g/mol fragranceu.com
Odor DescriptionSweet, waxy, green, cocoa, fruity, mild, wine-like. fragranceu.comthegoodscentscompany.comSweet, floral (rose), fruity, berry, honey. fragranceu.com

Differentiation of this compound from Alkyl Octanoates (e.g., Ethyl Octanoate, Methyl Octanoate) in Research Contexts

When compared to alkyl octanoates such as ethyl octanoate and methyl octanoate, the primary distinguishing feature of this compound is its phenethyl group. This aromatic ring structure imparts significantly different properties compared to the simple ethyl or methyl groups. In research, particularly in food and beverage chemistry, this differentiation is crucial.

Ethyl octanoate is a very common ester found in fruits and is a major product of fermentation in alcoholic beverages like wine and beer, contributing a powerful fruity and floral aroma. mdpi.com Similarly, methyl octanoate is recognized for its contribution to fruit aromas. frontiersin.org These short-chain alkyl octanoates are generally more volatile than this compound due to their lower molecular weight and lack of a bulky phenyl group.

Table 2: Differentiation from Alkyl Octanoates in Research

CompoundKey Structural DifferenceTypical Research Context/Finding
This compoundContains an aromatic phenethyl group. nih.govFound in wine, spirits; contributes to complex floral, honey, and waxy notes. fragranceu.comlmaleidykla.lt Less abundant than ethyl esters but adds aromatic complexity. mdpi.com
Ethyl OctanoateContains a short-chain ethyl group.Highly abundant in wine and beer; a key contributor to general fruity and green apple aromas. mdpi.comfoodandnutritionresearch.net Its high concentration often dominates the ester profile. cibd.org.uk
Methyl OctanoateContains a simple methyl group.Identified in fruit aromas; studied alongside other esters to characterize the volatile blend of fruits like strawberries. frontiersin.org

Structure-Activity Relationship Studies for this compound and Related Compounds

Research into synthetic sugar esters, for example, demonstrates the importance of the octanoate chain length in insecticidal activity. A study comparing various sugar esters, including sorbitol octanoate and xylitol (B92547) octanoate, found that substitutions in either the sugar (hydrophilic part) or the fatty acid (lipophilic part) led to significant changes in insecticidal properties. nih.gov While not involving a phenethyl group, this research underscores that the eight-carbon chain of octanoate confers potent biological activity. The study found that no single structure was optimally effective against all tested arthropods, indicating that the relationship between the lipophilic tail (like octanoate) and the hydrophilic head is complex and target-specific. nih.gov

Table 3: Example of Structure-Activity Relationship Findings for Phenethyl Ester Analogues

Compound/ModificationStructural Change vs. Parent Compound (SAPE)Observed Potency (IC50 vs. 5-LO)
SAPE (Parent Compound)Reference phenethyl ester.0.30 µM acs.org
Analogue 5i4-trifluoromethyl substituent on phenethyl ring.0.20 µM (More potent) acs.org
Analogue 5lMethyl substituent at meta-position of phenethyl ring.0.20 µM (More potent) acs.org
Analogue 5oMethoxy substituent at meta-position of phenethyl ring.0.21 µM (More potent) acs.org
Source: Adapted from findings on Sinapic Acid Phenethyl Ester (SAPE) analogues. acs.orgnih.gov

Conclusion and Future Perspectives in Phenethyl Octanoate Research

Synthesis and Characterization Research Outlook

Future research in the synthesis of phenethyl octanoate (B1194180) is geared towards more efficient and environmentally friendly methods. While chemical synthesis routes, such as the reaction of octanoyl chloride with phenol (B47542) or the Yamaguchi esterification, have been established, the focus is shifting towards biocatalysis. aensiweb.net

Enzymatic synthesis using lipases has shown considerable promise, with studies demonstrating high conversion rates. lmaleidykla.ltnih.gov For instance, immobilized lipase (B570770) from Rhizomucor miehei has achieved yields of up to 80%. The exploration of different lipases and the optimization of reaction conditions using methodologies like Response Surface Methodology (RSM) are expected to be key areas of future investigation. lmaleidykla.ltnih.gov The use of natural substrates like coconut oil for enzymatic synthesis is also a promising avenue for producing "natural" phenethyl octanoate, aligning with consumer demand for natural ingredients. lmaleidykla.ltresearchgate.netthegoodscentscompany.com

Advancements in characterization will likely involve more sophisticated analytical techniques. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) are standard for identification, future research may employ more advanced hyphenated techniques for a more detailed analysis of the compound in complex matrices. fao.org

Synthesis MethodKey FeaturesPotential Future Direction
Chemical Synthesis Established routes like reaction of octanoyl chloride with phenol and Yamaguchi esterification. aensiweb.netDevelopment of more sustainable and atom-economical chemical catalysts.
Enzymatic Synthesis Utilizes lipases for high-yield production under mild conditions. lmaleidykla.ltnih.govScreening for novel, robust lipases; process optimization through RSM. lmaleidykla.ltnih.gov
Natural Substrate Synthesis Employs natural sources like coconut oil to produce "natural" esters. lmaleidykla.ltresearchgate.netExploring a wider range of natural feedstocks and optimizing enzyme specificity. researchgate.net

Advancements in Biological and Toxicological Investigations

The biological activities of this compound are an area of growing interest. While it is primarily known for its flavor and fragrance properties, its potential biological roles are being explored. chemicalbook.in It has been identified as a component of the chemical communication system in certain ant species. lmaleidykla.lt Future research will likely focus on elucidating its specific interactions with biological systems, including its potential as a semiochemical that can be harnessed for pest management. apsnet.org

From a toxicological perspective, this compound is generally considered to have low toxicity. synerzine.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current intake levels when used as a flavoring agent. nih.gov However, future toxicological studies may delve deeper into its metabolic fate and potential for long-term effects, especially with increasing use in consumer products. The European Food Safety Authority (EFSA) has also evaluated phenethyl alcohol and related esters, and ongoing assessments will continue to refine safety profiles. thegoodscentscompany.com

Research AreaCurrent UnderstandingFuture Research Focus
Biological Activity Known as a flavor and fragrance compound; identified in ant communication. lmaleidykla.ltElucidation of specific receptor interactions; investigation of its role as a semiochemical for pest control. apsnet.org
Toxicology Generally recognized as safe at current usage levels by JECFA. nih.govDetailed metabolic pathway analysis; long-term exposure studies; continued evaluation by regulatory bodies like EFSA. thegoodscentscompany.com

Emerging Research Areas in Environmental Science and Ecological Roles

The environmental fate and ecological role of this compound are emerging as critical areas of research, driven by the increasing need for sustainable chemical practices. apsnet.org While currently considered not harmful to aquatic organisms, more comprehensive studies on its biodegradability and potential for bioaccumulation are warranted. synerzine.com

An intriguing area of future research is its role in plant-microbe interactions. As a volatile organic compound (VOC), it may play a part in the complex chemical signaling that occurs in the rhizosphere and phyllosphere. apsnet.org Understanding these interactions could lead to novel applications in agriculture, such as promoting plant growth or enhancing disease resistance. apsnet.org The presence of this compound has been reported in various plants and food products, including beer, wine, and certain fruits, indicating its natural occurrence and potential role in their sensory profiles. chemicalbook.innih.govoup.com

Research AreaCurrent KnowledgeEmerging Research Directions
Environmental Fate Considered not harmful to aquatic organisms. synerzine.comComprehensive studies on biodegradability, bioaccumulation potential, and long-term environmental impact.
Ecological Roles Found in various natural sources like plants and fermented beverages. chemicalbook.innih.govoup.comInvestigation of its role as a VOC in plant-microbe and insect-plant interactions. apsnet.org
Agricultural Applications Limited direct research.Exploration of its potential as a biopesticide or a modulator of plant defense mechanisms. apsnet.org

Q & A

Q. What strategies mitigate variability in this compound production during microbial co-culture fermentation?

  • Methodological Answer: Optimize oxygen availability (aerobic vs. anaerobic conditions) and strain ratios (e.g., Saccharomyces: Lactobacillus). Monitor metabolite flux via ¹³C isotopic tracing and integrate transcriptomics to identify rate-limiting enzymes (e.g., acetyl-CoA carboxylase). Use response surface methodology (RSM) to model interactions between pH, temperature, and nutrient gradients .

Q. How should researchers design studies to assess the ecological impact of this compound derivatives in non-target organisms?

  • Methodological Answer: Conduct microcosm experiments with model organisms (e.g., Daphnia magna or soil nematodes) exposed to sublethal doses. Measure biomarkers (e.g., oxidative stress enzymes) via ELISA and compare with controls. Use metagenomics to track shifts in microbial diversity. Adhere to OECD guidelines for ecotoxicity testing and report LC₅₀/EC₅₀ values with 95% confidence intervals .

Data Analysis & Publication Guidelines

Q. How can researchers structure datasets to meet journal requirements for this compound-related studies?

  • Methodological Answer: Separate raw data (e.g., GC-MS chromatograms) from processed results (e.g., OAV calculations) in supplementary files. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including instrument parameters (e.g., column type, ionization voltage). For kinetic studies, provide curve-fitting details (e.g., R² values for Michaelis-Menten plots) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer: Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., fermentation conditions). For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes (e.g., Cohen’s d). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenethyl octanoate
Reactant of Route 2
Reactant of Route 2
Phenethyl octanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.